molecular formula C16H14N2O4 B2440743 1-(2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 452088-81-2

1-(2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No. B2440743
CAS RN: 452088-81-2
M. Wt: 298.298
InChI Key: QMADMVRXHYGRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzimidazole, a type of organic compound that’s part of the N-Heterocyclic compounds (NHCs) family . Benzimidazoles are known for their wide range of biological activities and are used in medicinal chemistry . The presence of the 2,5-dimethoxyphenyl and carboxylic acid groups could potentially alter the properties and biological activity of the benzimidazole core .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a benzimidazole core, with a 2,5-dimethoxyphenyl group attached at the 1-position and a carboxylic acid group attached at the 5-position . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The presence of the 2,5-dimethoxyphenyl and carboxylic acid groups could potentially influence the reactivity of the benzimidazole core .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure . For example, the presence of the carboxylic acid group could potentially make the compound acidic, while the 2,5-dimethoxyphenyl group could influence its solubility and stability .

Scientific Research Applications

Chemical Properties and Synthesis

Benzimidazole derivatives are highlighted for their synthetic versatility and significant pharmacological importance. They form the core structure for various biologically active compounds. Research has extensively explored synthetic utilities and methodologies for benzimidazole derivatives, including approaches for enhancing their properties through different substituents and functional groups. The synthesis and chemical behavior of such compounds provide a foundation for understanding the applications of 1-(2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid in research and drug development (Ibrahim, 2011).

Biological and Pharmacological Activities

Benzimidazole compounds have been extensively reviewed for their broad spectrum of biological activities, including antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant actions. The diverse pharmacological properties are attributed to the variations in the benzimidazole nucleus. This suggests that this compound could potentially exhibit similar pharmacological activities, making it a valuable scaffold in drug discovery and development (Babbar et al., 2020).

Anticancer Potential

The structure-activity relationships (SAR) of benzimidazole derivatives have been extensively studied for their anticancer potential. These compounds have demonstrated efficacy against various cancer targets through mechanisms such as DNA intercalation, inhibition of topoisomerases, and tubulin polymerization, among others. The research underscores the importance of benzimidazole derivatives in the design of new anticancer agents, suggesting that specific modifications to the benzimidazole core, such as those found in this compound, could enhance anticancer activity (Akhtar et al., 2019).

Material Science Applications

Beyond pharmacological applications, benzimidazole derivatives have also found use in material science, particularly in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials with potential applications in electronic devices, luminescent elements, and photoelectric conversion elements. This suggests that compounds like this compound could also contribute to advancements in material science (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of benzimidazoles and their derivatives is often related to their ability to interact with biological targets such as enzymes or receptors . The specific mechanism of action for “1-(2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid” would likely depend on its exact structure and the context in which it is used .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with “1-(2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid” would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled . Specific safety data would need to be determined through testing .

Future Directions

The study and development of benzimidazole derivatives is a active area of research, particularly in the field of medicinal chemistry . Future directions could potentially include the synthesis and testing of new benzimidazole derivatives, the exploration of their mechanisms of action, and the development of new applications .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-11-4-6-15(22-2)14(8-11)18-9-17-12-7-10(16(19)20)3-5-13(12)18/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMADMVRXHYGRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=NC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.